2-Hydroxy-2'-iodoacetophenone
CAS No.: 877868-88-7
Cat. No.: VC8305019
Molecular Formula: C8H7IO2
Molecular Weight: 262.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877868-88-7 |
|---|---|
| Molecular Formula | C8H7IO2 |
| Molecular Weight | 262.04 g/mol |
| IUPAC Name | 2-hydroxy-1-(2-iodophenyl)ethanone |
| Standard InChI | InChI=1S/C8H7IO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,10H,5H2 |
| Standard InChI Key | SSQXUBNIMYEZND-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)CO)I |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CO)I |
Introduction
Chemical Identity and Structural Characteristics
2-Hydroxy-2'-iodoacetophenone (theoretical IUPAC name: 1-(2-hydroxy-2-iodophenyl)ethan-1-one) hypothetically features a hydroxyl group and iodine atom at adjacent positions on the acetophenone backbone. While no direct experimental data exists for this exact isomer, related compounds such as 2'-iodoacetophenone (CAS 2142-70-3) and 2'-hydroxy-6'-iodoacetophenone (CAS 1823330-79-5) provide foundational insights .
Molecular and Physical Properties
Hypothetical properties extrapolated from analogous compounds include:
The presence of both electron-withdrawing (iodo) and electron-donating (hydroxy) groups creates unique electronic effects, potentially influencing reactivity in cross-coupling reactions .
Synthetic Methodologies
Diazotization-Iodination Pathways
A validated route for 2'-iodoacetophenone involves diazotization of 2-acetylaniline followed by iodide displacement :
-
Amine salt formation: 2-Acetylaniline reacts with p-TsOH in acetonitrile.
-
Diazotization: NaNO₂ and KI introduce the diazo intermediate at 0–5°C.
-
Iodination: Thermal decomposition yields 2'-iodoacetophenone in 94% yield .
For hydroxylated analogues, electrophilic iodination of 2-hydroxyacetophenone precursors could be employed, though regioselectivity challenges may arise due to competing ortho/para directing effects .
Photoinduced Functionalization
Recent advances in photoredox catalysis enable radical-mediated couplings. A protocol for 2-hydroxytrifluoroethylacetophenones demonstrates:
-
Use of 4DPAIPN photocatalyst under 427 nm LED irradiation
-
DMSO solvent system maintains solubility of iodinated intermediates
This methodology could theoretically adapt to introduce hydroxyl and iodo groups sequentially.
Reactivity and Functionalization
Suzuki-Miyaura Cross-Coupling
2'-Iodoacetophenone derivatives undergo efficient palladium-catalyzed coupling with boronic acids. Key parameters:
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Solvent: Chlorobenzene or toluene at 80–110°C
-
Scope: Broad tolerance for electron-rich/neutral boronic acids
The hydroxyl group’s presence may necessitate protecting group strategies (e.g., silylation) to prevent catalyst poisoning.
Reductive Transformations
NaBH₄ reduction of ketones to secondary alcohols has been demonstrated in ethanol/water systems . For 2-hydroxy-2'-iodoacetophenone, this could yield a diol intermediate for further functionalization.
Applications in Heterocyclic Synthesis
Flavone Derivatives
2-Hydroxyacetophenones serve as precursors to flavones via palladium-catalyzed carbonylation :
-
Carbonylation: CO insertion into aryl bromide bonds
-
Cyclization: Intramolecular esterification forms the flavone core
Spectroscopic Characterization
While experimental data for 2-hydroxy-2'-iodoacetophenone remains unavailable, predicted spectral features based on analogues include:
-
¹H NMR (CDCl₃):
-
Acetyl singlet: δ 2.6–2.8 ppm
-
Aromatic protons: δ 6.8–7.9 ppm (complex splitting from ortho substituents)
-
-
¹³C NMR:
-
Carbonyl: δ 195–205 ppm
-
C-I: δ 90–100 ppm
-
Mass spectrometry would likely show a molecular ion cluster at m/z 262 (M⁺) with characteristic iodine isotope patterns.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume